2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Overview
Description
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL is a bicyclic organic compound known for its unique structure and versatile applications in organic synthesis. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO, which is a well-known strong base and nucleophilic catalyst .
Preparation Methods
The synthesis of 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable alkylating agents under controlled conditions. One common method includes the alkylation of DABCO with 2-chloro-2-methylpropan-1-ol in the presence of a base such as sodium hydride . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts like palladium or platinum . Major products formed from these reactions vary depending on the specific reagents and conditions used but often include functionalized derivatives with enhanced reactivity or stability .
Scientific Research Applications
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL involves its function as a nucleophilic catalyst and strong base. The compound’s diazabicyclo structure allows it to effectively stabilize transition states and facilitate various chemical transformations . Molecular targets include electrophilic centers in organic molecules, where it promotes nucleophilic attack and subsequent reaction progression .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A strong base and nucleophilic catalyst used in similar applications.
Triethylenediamine (TEDA): Known for its use in polymerization and organic synthesis, similar to DABCO.
The uniqueness of this compound lies in its specific structural modifications, which enhance its reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,7-13)12-6-8-3-4-9(12)5-11-8/h8-9,11,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAYZFCNFPAWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC2CCC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208559 | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-01-0 | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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